2-Phenylethylazanium;chloride

Descripción

Propiedades

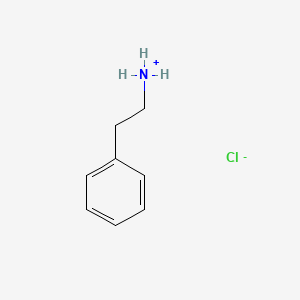

Fórmula molecular |

C8H12ClN |

|---|---|

Peso molecular |

157.64 g/mol |

Nombre IUPAC |

2-phenylethylazanium;chloride |

InChI |

InChI=1S/C8H11N.ClH/c9-7-6-8-4-2-1-3-5-8;/h1-5H,6-7,9H2;1H |

Clave InChI |

SKHIBNDAFWIOPB-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)CC[NH3+].[Cl-] |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Chemical Identity :

- IUPAC Name : 2-Phenylethylazanium;chloride

- Synonyms: Phenethylamine hydrochloride, β-Phenethylamine hydrochloride, Phenethylammonium chloride .

- Molecular Formula : C₈H₁₂ClN

- Structure : Comprises a phenethyl group (aromatic benzene ring + two-carbon chain) bonded to a protonated primary amine (NH₃⁺), with a chloride counterion .

Key Properties :

- Physical State : White crystalline solid.

- Solubility : Highly water-soluble due to ionic nature; hygroscopic .

- Stability : Stable under ambient conditions but sensitive to prolonged exposure to moisture .

Comparison with Similar Compounds

The following compounds are structurally or functionally analogous to this compound, with distinctions in molecular architecture, applications, and physicochemical behavior.

Table 1: Comparative Analysis of this compound and Analogues

Structural and Functional Comparisons

Primary vs. Quaternary Ammonium Salts: this compound is a primary ammonium salt, making it more reactive in proton-exchange reactions compared to quaternary salts like bis(2-hexadecanoyloxyethyl)-dimethylazanium, chloride, which lacks acidic protons and is used as a surfactant .

Hydrazine Derivatives :

- (2-Phenylethyl)hydrazine dihydrochloride replaces the amine group with hydrazine (-NH-NH₂), enabling nucleophilic reactions (e.g., with ketones in hydrazone formation). This contrasts with the primary amine in this compound, which participates in reductive amination .

Counterion Effects :

- Substituting chloride with nitrate in 2-Phenylethylazanium;nitrate introduces oxidizing properties, limiting its pharmaceutical use but expanding applications in explosives or ionic liquids .

Acyl Chlorides :

- Phenylacetyl chloride features a reactive acyl chloride group, enabling esterification or amidation reactions. Unlike this compound, it is moisture-sensitive and hydrolyzes rapidly .

Pharmaceutical Hydrochlorides :

- Prilocaine hydrochloride shares the hydrochloride salt group but incorporates an amide and tertiary amine, enhancing lipid solubility for anesthetic efficacy .

Notes and Discrepancies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.